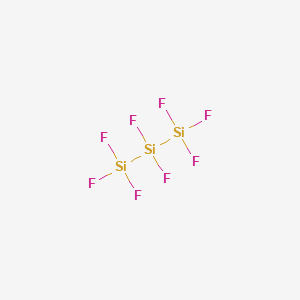![molecular formula C22H19NO2S B14717809 5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one CAS No. 18207-38-0](/img/structure/B14717809.png)
5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research. The presence of hydroxy, phenyl, and diphenyl groups in its structure contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one typically involves the reaction of a thiazolidinone derivative with appropriate phenyl and hydroxy-containing reagents. One common method includes the condensation of 2,3-diphenylthiazolidin-4-one with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
化学反应分析
Types of Reactions
5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
2,3-Diphenyl-1,3-thiazolidin-4-one: Lacks the hydroxy(phenyl)methyl group.
5-Phenyl-2,3-diphenyl-1,3-thiazolidin-4-one: Contains an additional phenyl group at the 5-position.
Uniqueness
5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one is unique due to the presence of the hydroxy(phenyl)methyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
18207-38-0 |
|---|---|
分子式 |
C22H19NO2S |
分子量 |
361.5 g/mol |
IUPAC 名称 |
5-[hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19NO2S/c24-19(16-10-4-1-5-11-16)20-21(25)23(18-14-8-3-9-15-18)22(26-20)17-12-6-2-7-13-17/h1-15,19-20,22,24H |
InChI 键 |
KASBMYQPZUJQOY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2N(C(=O)C(S2)C(C3=CC=CC=C3)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)
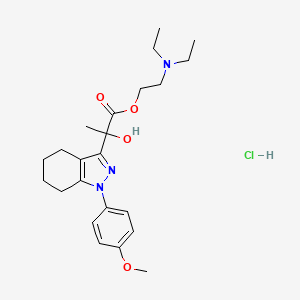
![N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride](/img/structure/B14717750.png)


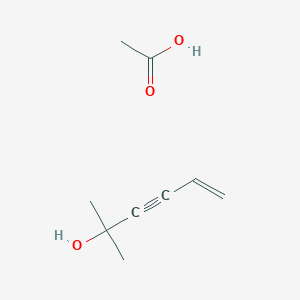
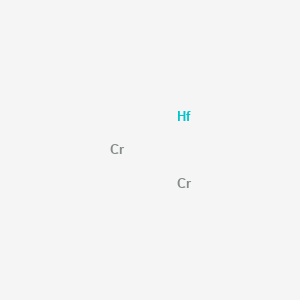
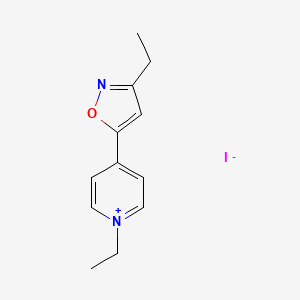
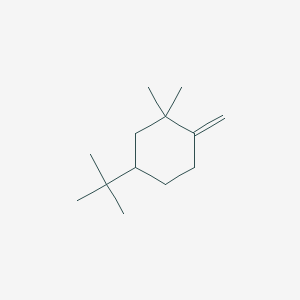

![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)
